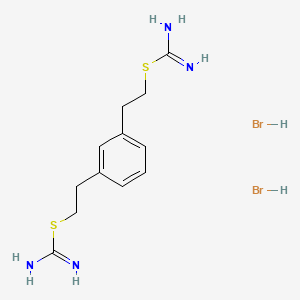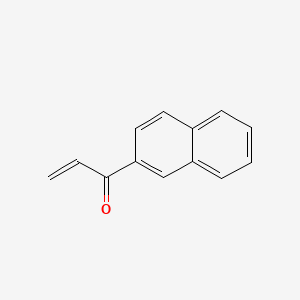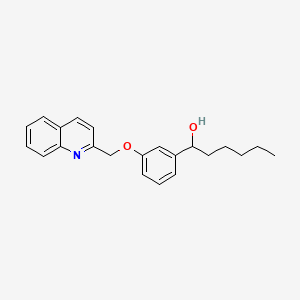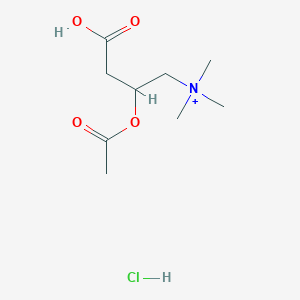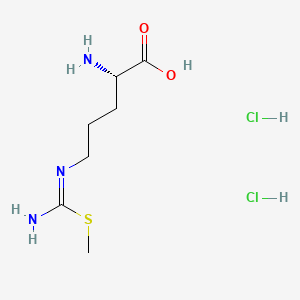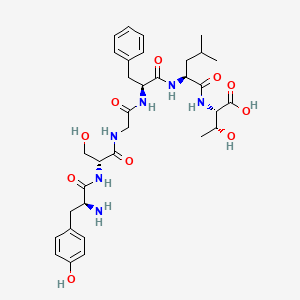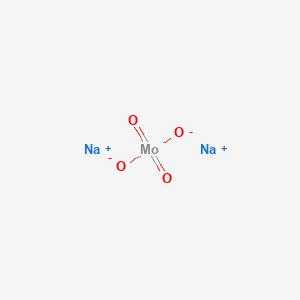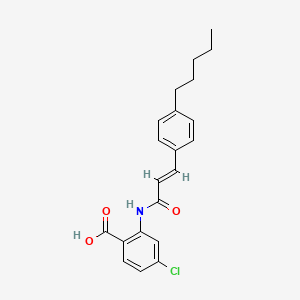![molecular formula C14H14O4S B1663103 2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone CAS No. 72775-91-8](/img/structure/B1663103.png)
2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone is a synthetic compound that belongs to the class of vitamin K analogs. It is commonly known as menadione or vitamin K3. Menadione is an essential nutrient that plays a crucial role in the blood clotting process. It is also used as a dietary supplement and in the treatment of various medical conditions.
Wissenschaftliche Forschungsanwendungen
Chemical and Pharmacological Properties : Naphthoquinones, including variants similar to 2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone, exhibit a range of pharmacological activities like antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. Their hemi-synthesis has been described in detail (Mbaveng & Kuete, 2014).
Antibacterial and Modulatory Activity : Derivatives of naphthoquinone, including structures similar to the compound , have been assessed for their antibacterial and modulatory activity. Computational models and in vitro studies suggest potential as antibacterial agents (Figueredo et al., 2020).
Electrochemical Properties for Biosensing : Naphthoquinone derivatives exhibit electroactive properties. An analysis of their redox reactions reveals potential applications in electrochemical biosensing, which can be sensitive to pH variations (March et al., 2008).
Binding to Serum Albumin Proteins : Certain naphthoquinone derivatives show selective binding to serum albumin proteins, which has implications for their cytotoxicity and potential therapeutic applications (Jali et al., 2014).
Synthesis and Biological Evaluation for Antiplatelet Activity : Thio-derivatives of naphthoquinones, including compounds structurally similar to 2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone, have been synthesized and evaluated for their potential in treating thrombus formation. The structure-activity relationship indicates that certain modifications enhance antiplatelet activity (Monroy-Cárdenas et al., 2020).
Cytotoxic Activity of Derivatives : Synthesized naphthoquinone derivatives demonstrate cytotoxic activity against various tumor cell lines, indicating potential applications in cancer treatment (da Silva et al., 2012).
Antimicrobial Activity : Some naphthoquinone derivatives exhibit antimicrobial activity against bacteria and fungi, suggesting their potential in developing new drugs (Shakh et al., 2017).
Optical Properties in Pigmentation : Naphthoquinone-based pigments, including those with structural similarities, show variation in optical properties influenced by different substituents. This has implications in fields like pigment chemistry (Sako et al., 2017).
Synthesis of Novel Thio-Substituted Aminonaphthoquinones : Novel thio-substituted aminonaphthoquinones have been synthesized, potentially offering applications in medicinal chemistry due to expected biological activities (Yıldız & Tuyun, 2018).
Eigenschaften
CAS-Nummer |
72775-91-8 |
|---|---|
Produktname |
2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone |
Molekularformel |
C14H14O4S |
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
2-(2,3-dihydroxypropylsulfanyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O4S/c1-8-12(17)10-4-2-3-5-11(10)13(18)14(8)19-7-9(16)6-15/h2-5,9,15-16H,6-7H2,1H3 |
InChI-Schlüssel |
NJJAOZZTWPVIAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC(CO)O |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC(CO)O |
Synonyme |
2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthalenedione |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



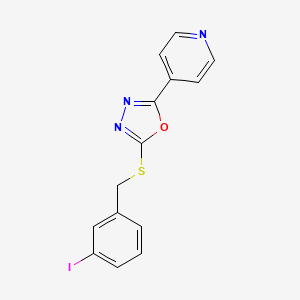
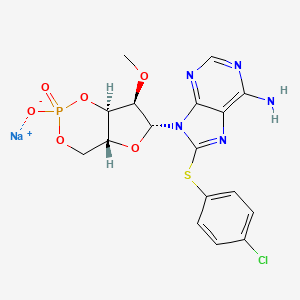
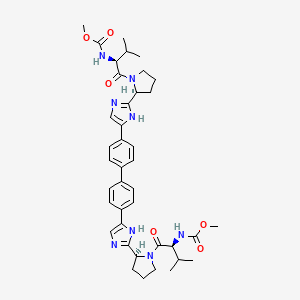
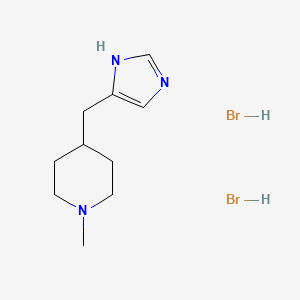
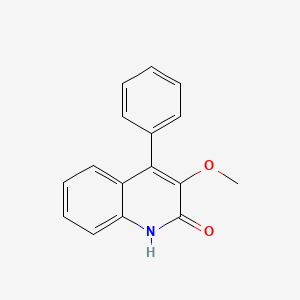
![12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid](/img/structure/B1663029.png)
